Human vs. Drosophila SERT Species-Selective Inhibition: 7-BT Ki Values Compared to 5-HT
7-BT exhibits species-selective inhibition of the serotonin transporter (SERT), with a 4-fold higher potency at Drosophila SERT (dSERT) compared to human SERT (hSERT). In contrast, the endogenous substrate 5-HT (serotonin) is equipotent at both species variants [1]. This species selectivity is mediated by residue Y95 in human SERT TMD I, as demonstrated by site-directed mutagenesis: the Y95F mutation in hSERT increases 7-BT potency (Ki = 0.17 μM), nearly recapitulating dSERT-level affinity (Ki = 0.32 μM) [1].
| Evidence Dimension | SERT inhibition Ki |
|---|---|
| Target Compound Data | 7-BT Ki (hSERT) = 1.3 ± 0.1 μM; 7-BT Ki (dSERT) = 0.32 ± 0.03 μM; 7-BT Ki (hSERT Y95F mutant) = 0.17 ± 0.01 μM [1] |
| Comparator Or Baseline | 5-HT Ki (hSERT) ≈ Ki (dSERT), <5-fold difference between species [1] |
| Quantified Difference | 7-BT: ~4-fold species selectivity (hSERT/dSERT ratio ≈ 4.1); 5-HT: equipotent (<5-fold difference). Y95F mutation restores 7-BT potency to dSERT-like levels. |
| Conditions | [³H]5-HT uptake inhibition assay in HeLa cells transiently transfected with hSERT or dSERT cDNAs; site-directed mutagenesis in TMD I-II region [1] |
Why This Matters
For researchers using 7-BT as a SERT probe, this species-selective pharmacological profile—absent in 5-HT and most other tryptamines—makes 7-BT uniquely suited for structure-function studies of SERT TMD I ligand recognition, a capability that 5-BT or unsubstituted tryptamine cannot provide.
- [1] Adkins, E.M., Barker, E.L., Blakely, R.D. Interactions of Tryptamine Derivatives with Serotonin Transporter Species Variants Implicate Transmembrane Domain I in Substrate Recognition. Molecular Pharmacology, 2001, 59(3), 514–523. Table: 7-BT Ki values for hSERT (1.3 ± 0.1 μM), dSERT (0.32 ± 0.03 μM), and hSERT Y95F (0.17 ± 0.01 μM). View Source
